An In-depth Technical Guide to 3-Aminophenylboronic Acid
An In-depth Technical Guide to 3-Aminophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid (3-APBA) is a versatile organic compound characterized by an amino group and a boronic acid functional group attached to a phenyl ring. This unique structure makes it a valuable building block in a wide array of applications, from organic synthesis and materials science to medicinal chemistry and biotechnology. Its ability to form reversible covalent bonds with diols is the foundation for its use in sensors and drug delivery systems, while its utility in palladium-catalyzed cross-coupling reactions makes it a staple in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Chemical Identification and Properties
3-Aminophenylboronic acid and its common salt forms are available commercially. It is crucial to distinguish between them, as their properties and CAS numbers differ. The anhydrous form has the CAS number 30418-59-8.[1] The monohydrate (CAS: 206658-89-1), hydrochloride salt (CAS: 85006-23-1)[2], and hemisulfate salt (CAS: 66472-86-4) are also frequently used.
Physicochemical Data
The key properties of 3-aminophenylboronic acid and its common derivatives are summarized in the table below for easy comparison.
| Property | 3-Aminophenylboronic acid | 3-Aminophenylboronic acid monohydrate | 3-Aminophenylboronic acid hydrochloride | 3-Aminophenylboronic acid hemisulfate salt |
| CAS Number | 30418-59-8[1] | 206658-89-1 | 85006-23-1[2] | 66472-86-4 |
| Molecular Formula | C₆H₈BNO₂[1] | C₆H₁₀BNO₃ | C₆H₉BClNO₂[3] | C₆H₈BNO₂ · 0.5H₂SO₄ |
| Molecular Weight | 136.94 g/mol [1] | 154.96 g/mol | 173.41 g/mol [3] | 185.98 g/mol |
| Appearance | Powder or crystals | White to light yellow powder/crystal | Powder | Powder |
| Melting Point | 225 °C | 94 °C | Not specified | ≥300 °C |
| Solubility | Soluble in DMSO and methanol | Not specified | Not specified | Not specified |
Core Applications in Research and Development
3-APBA is a multifaceted reagent with significant applications in several scientific domains.
-
Pharmaceuticals and Medicinal Chemistry : It is a known inhibitor of β-lactamases, enzymes that confer bacterial resistance to antibiotics like penicillins. Combination therapies using β-lactam antibiotics and inhibitors like 3-APBA can be an effective strategy to combat resistant bacterial strains.[4]
-
Biosensing : A key feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities, such as saccharides (sugars) and glycoproteins.[4] This property is widely exploited in the development of sensors for glucose and other glycosylated biomolecules.[4] For instance, 3-APBA can be immobilized on surfaces to create sensors for detecting bacteria by binding to the saccharides on their cell walls.[5][6]
-
Organic Synthesis : 3-APBA is a critical reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms carbon-carbon bonds, typically between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for creating complex molecules like biaryls, polyolefins, and styrenes.[7]
-
Materials Science : The compound is used to synthesize boronate-functionalized monomers and polymers.[2] These materials can exhibit pH-responsive behaviors, making them suitable for applications in controlled drug delivery systems and smart materials.[4]
Key Experimental Protocols
Protocol 1: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)
This protocol describes the synthesis of a 3-APBA derivative used in the creation of functional polymers and hydrogels. The reaction involves the condensation of 3-Aminophenylboronic acid (as a hemisulfate salt, APBA) with acrylic acid (AA) using EDCI as a coupling agent.[8]
Reagents and Materials:
-
3-Aminophenylboronic acid hemisulfate (APBA)
-
Acrylic acid (AA)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Deionized water
-
50 mL three-necked flask, ice-water bath, magnetic stirrer
Procedure:
-
Dissolve 6 mmol (0.43 g) of acrylic acid in 4 mL of deionized water. Adjust the pH to 4.8 using NaOH solution and cool the solution to 4 °C.[8]
-
In a separate flask, dissolve 6 mmol (1.12 g) of APBA in 20 mL of deionized water. Adjust the pH to 4.8 with NaOH solution.[8]
-
Place the APBA solution in a three-necked flask under a nitrogen atmosphere and cool to 4 °C in an ice-water bath.[8]
-
Add 6 mmol (1.15 g) of EDCI to the cooled APBA solution.[8]
-
Add the cooled acrylic acid solution to the reaction flask and stir at 4 °C for 1 hour.[8]
-
Remove the ice-water bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.[8]
-
Filter the reaction mixture. Extract the product from the filtrate using 20 mL of diethyl ether (repeat four times).[8]
-
Remove the ether by vacuum drying to obtain a white solid powder.[8]
-
Dissolve the powder in 20 mL of water, recrystallize at low temperature, filter, and dry under vacuum to obtain the final white crystalline product of AAPBA.[8]
Workflow for the synthesis of 3-Acrylamidophenylboronic Acid (AAPBA).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
3-Aminophenylboronic acid is a common reagent in Suzuki-Miyaura coupling. This reaction couples an organoboron species with an organohalide (or triflate) using a palladium catalyst and a base. The following is a generalized protocol; specific conditions may vary based on the substrates.[7][9]
Reagents and Materials:
-
Aryl or vinyl halide (e.g., Aryl-Br)
-
3-Aminophenylboronic acid (or a derivative)
-
Palladium catalyst (e.g., PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (e.g., PPh₃, SPhos), if required
-
Base (e.g., K₂CO₃, CsF, Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel, inert atmosphere setup (Nitrogen or Argon)
General Biphasic Procedure:
-
To a reaction vessel, add the aryl halide (1 equiv.), 3-aminophenylboronic acid (1.2-1.5 equiv.), palladium catalyst (0.1 equiv.), and a solvent mixture (e.g., Toluene/Dioxane 4:1).[9]
-
Add an aqueous solution of the base (e.g., 2 M Na₂CO₃).[9]
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen) for several minutes.
-
Heat the reaction mixture under an inert atmosphere (e.g., 85 °C) for 4-12 hours, monitoring progress by TLC or GC/LC-MS.[9]
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.[9]
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[9]
Catalytic Cycle: The Suzuki-Miyaura Reaction
The mechanism of the Suzuki reaction is a well-established catalytic cycle involving a palladium catalyst.[10][11] The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[11]
-
Transmetalation : The organoboron compound (R²-B(OH)₂), activated by a base to form a borate (B1201080) complex, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.[7][11]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, which re-enters the cycle.[7][11]
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scbt.com [scbt.com]
- 2. 3-Aminophenylboronic acid 98 85006-23-1 [sigmaaldrich.com]
- 3. 3-Aminophenylboronic acid hydrochloride | C6H9BClNO2 | CID 2763241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 3-Aminophenylboronic acid | 30418-59-8 [smolecule.com]
- 5. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
